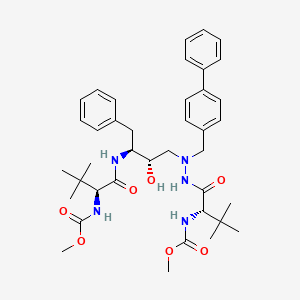
CGP-75355
Descripción general
Descripción
CGP-75355 is a synthetic peptide compound developed by Novartis AG. It is primarily known for its role as an HIV-1 protease inhibitor, making it a potential candidate for the treatment of HIV infections . The compound has shown excellent antiviral activity and high blood concentration after oral administration .
Métodos De Preparación
The synthesis of CGP-75355 involves several steps. The process begins with the condensation of N-Boc-L-phenylalaninal with 4-biphenylcarbonyl chloride and potassium cyanide in the presence of N-benzylcinchoninium chloride, resulting in alpha-acyloxynitrile . This intermediate undergoes hydrogenation in the presence of Raney Nickel and tert-butyl carbazate, followed by crystallization to provide hydrazone . Subsequent reduction to hydrazine using sodium cyanoborohydride and p-toluenesulfonic acid, with rearrangement of the biphenylcarbonyl group, furnishes hydrazide . The hydrazide is then reduced to benzyl hydrazine using either borane or diisobutylaluminum hydride . Deprotection of both Boc groups with hydrochloric acid yields the diamino compound . Finally, coupling of N-methoxycarbonyl-L-tert-leucine with the diamine using O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate provides the target bisamide .
Análisis De Reacciones Químicas
CGP-75355 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: Substitution reactions are involved in the initial condensation steps of the synthesis.
Common reagents used in these reactions include potassium cyanide, Raney Nickel, tert-butyl carbazate, sodium cyanoborohydride, p-toluenesulfonic acid, borane, and diisobutylaluminum hydride . The major products formed from these reactions are intermediates leading to the final bisamide structure of this compound .
Aplicaciones Científicas De Investigación
CGP-75355 has been extensively studied for its antiviral properties, particularly against HIV-1 . It has shown potent inhibitory effects on HIV-1 protease, making it a valuable candidate for the development of antiretroviral therapies . The compound’s high oral bioavailability and lack of cross-resistance with other protease inhibitors like saquinavir and indinavir further enhance its potential as a therapeutic agent . Additionally, this compound has been explored for its applications in medicinal chemistry and drug development .
Mecanismo De Acción
CGP-75355 exerts its effects by inhibiting the HIV-1 protease enzyme . This enzyme is crucial for the maturation of the HIV virus, as it cleaves the viral polyprotein precursors into functional proteins required for viral replication . By binding to the active site of the HIV-1 protease, this compound prevents the enzyme from processing the polyprotein precursors, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Comparación Con Compuestos Similares
Similar compounds include CGP-73547, CGP-75136, and CGP-75176 . These compounds share structural similarities and exhibit potent antiviral activity against HIV-1 . CGP-75355 is unique in its high oral bioavailability and ability to maintain activity against protease inhibitor-resistant strains of HIV . This makes it a promising candidate for further clinical development and potential use in combination therapies for HIV treatment .
Propiedades
Número CAS |
191594-64-6 |
|---|---|
Fórmula molecular |
C39H53N5O7 |
Peso molecular |
703.9 g/mol |
Nombre IUPAC |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-phenylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O7/c1-38(2,3)32(41-36(48)50-7)34(46)40-30(23-26-15-11-9-12-16-26)31(45)25-44(43-35(47)33(39(4,5)6)42-37(49)51-8)24-27-19-21-29(22-20-27)28-17-13-10-14-18-28/h9-22,30-33,45H,23-25H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t30-,31-,32+,33+/m0/s1 |
Clave InChI |
UZZKRELETVORAI-UYEZAFAQSA-N |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES canónico |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Apariencia |
Solid powder |
Key on ui other cas no. |
191594-64-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
232632, BMS 3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester atazanavir atazanavir sulfate BMS 232632 BMS 232632 05 BMS-232632 BMS-232632-05 BMS232632 BMS23263205 CGP 73547 CGP 75136 CGP 75176 CGP 75355 CGP-73547 CGP-75136 CGP-75176 CGP-75355 CGP73547 CGP75136 CGP75176 CGP75355 Reyataz |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















